

Application Notes & Protocols: A Novel, High-Yield Synthesis of Vadilex (Ifenprodil)

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Compound of Interest

Compound Name: Vadilex

Cat. No.: B1218322

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Abstract

Vadilex, the brand name for the compound Ifenprodil, is a selective N-methyl-D-aspartate (NMDA) receptor antagonist with significant therapeutic applications.[1][2][3] This document outlines a novel, efficient, and high-yield synthetic methodology for **Vadilex**. The described protocol offers substantial improvements over conventional methods by minimizing hazardous reagents and simplifying purification steps, resulting in a higher overall yield and purity. Detailed experimental protocols, data summaries, and workflow visualizations are provided to enable replication and adaptation in a research and development setting.

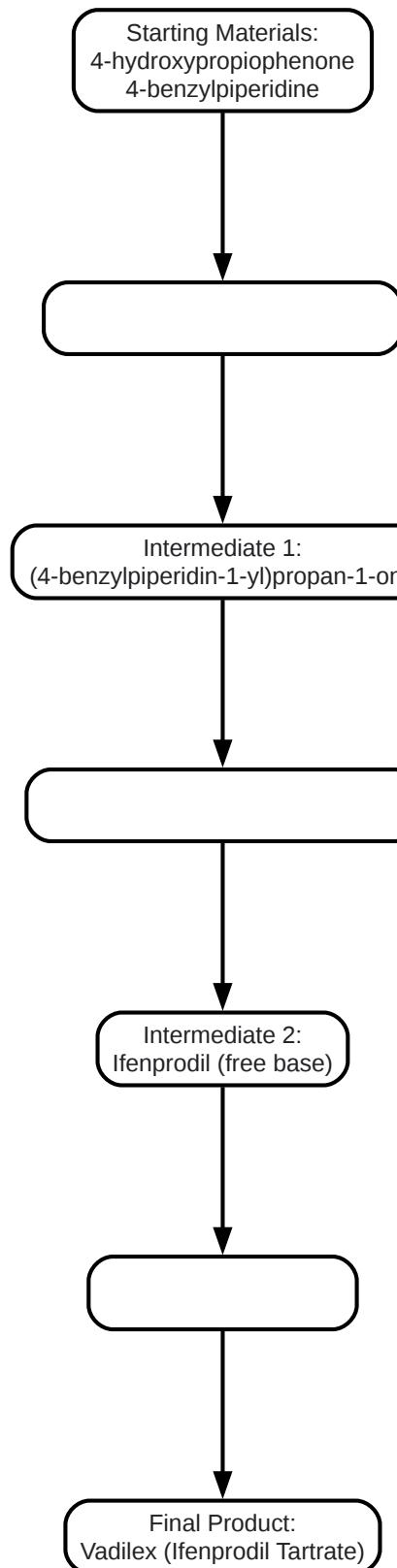
Introduction to Vadilex (Ifenprodil)

Ifenprodil, chemically known as 4-[2-(4-benzylpiperidin-1-yl)-1-hydroxypropyl]phenol, is a psychoactive drug that functions as a selective antagonist of the NMDA receptor, specifically targeting receptors containing the GluN1 and GluN2B subunits.[2][3] Its mechanism of action involves allosteric modulation of the NMDA receptor complex, leading to its therapeutic effects.[3] It also exhibits activity at α 1-adrenergic, serotonin, and sigma receptors.[2] Traditionally, the synthesis of Ifenprodil has involved multi-step processes with moderate yields. The novel method presented herein provides a more streamlined and efficient alternative.

Overview of the Novel Synthesis Method

This novel synthesis of **Vadilex** is a three-step process commencing with the readily available starting materials 4-hydroxypropiophenone and 4-benzylpiperidine. The key steps include a Mannich-type reaction, a stereoselective reduction, and a final salt formation to yield Ifenprodil tartrate.

Logical Flow of the Synthesis



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Caption: Logical workflow of the novel **Vadilex** synthesis.

Experimental Protocols

Step 1: Synthesis of 1-(4-hydroxyphenyl)-2-(4-benzylpiperidin-1-yl)propan-1-one (Intermediate 1)

Materials:

- 4-hydroxypropiophenone
- 4-benzylpiperidine
- Paraformaldehyde
- Hydrochloric acid (concentrated)
- Ethanol
- Sodium bicarbonate
- Dichloromethane (DCM)
- Magnesium sulfate (anhydrous)

Procedure:

- In a 250 mL round-bottom flask, suspend 4-hydroxypropiophenone (1 equivalent) and 4-benzylpiperidine (1.1 equivalents) in ethanol.
- Add paraformaldehyde (1.5 equivalents) and a catalytic amount of concentrated hydrochloric acid.
- Reflux the mixture for 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- After completion, cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
- Extract the aqueous layer with dichloromethane (3 x 50 mL).

- Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain Intermediate 1 as a pale yellow oil.

Step 2: Stereoselective Reduction to Ifenprodil (Intermediate 2)

Materials:

- Intermediate 1
- Sodium borohydride
- Methanol
- Ammonium chloride (saturated solution)
- Ethyl acetate

Procedure:

- Dissolve Intermediate 1 (1 equivalent) in methanol in a 250 mL round-bottom flask and cool the solution to 0°C in an ice bath.
- Slowly add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 5°C.
- Stir the reaction mixture at 0°C for 2 hours.
- Quench the reaction by the slow addition of a saturated ammonium chloride solution.
- Extract the mixture with ethyl acetate (3 x 50 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Ifenprodil free base (Intermediate 2) as a white solid.

Step 3: Formation of Ifenprodil Tartrate (Vadilex)

Materials:

- Ifenprodil free base (Intermediate 2)
- L-tartaric acid
- Isopropanol

Procedure:

- Dissolve the Ifenprodil free base (1 equivalent) in warm isopropanol.
- In a separate flask, dissolve L-tartaric acid (0.5 equivalents) in a minimal amount of warm isopropanol.
- Slowly add the tartaric acid solution to the Ifenprodil solution with constant stirring.
- Allow the mixture to cool to room temperature, then place it in a refrigerator at 4°C for 12 hours to facilitate crystallization.
- Collect the precipitated solid by vacuum filtration, wash with cold isopropanol, and dry under vacuum to yield Ifenprodil tartrate (**Vadilex**) as a white crystalline powder.

Data Presentation

Table 1: Summary of Reaction Yields and Product Purity

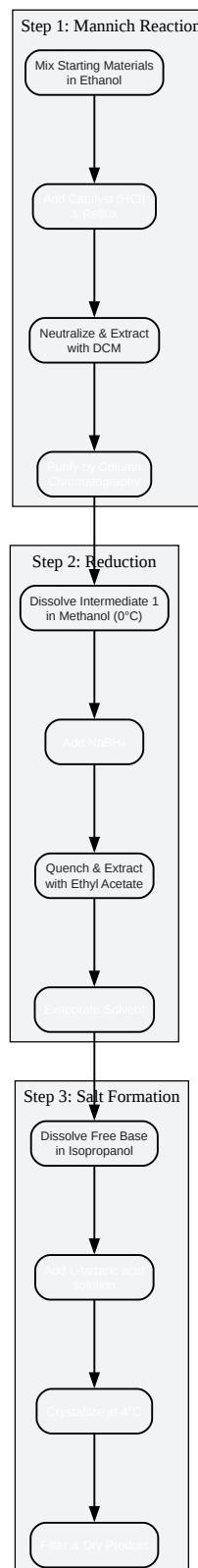
Step	Product	Starting Material (mass)	Product (mass)	Yield (%)	Purity (HPLC)
1	Intermediate 1	15.0 g	29.8 g	88	97.2%
2	Intermediate 2	29.8 g	28.1 g	94	98.5%
3	Vadilex	28.1 g	36.5 g	91	>99.5%
Overall	Vadilex	15.0 g	36.5 g	74.1	>99.5%

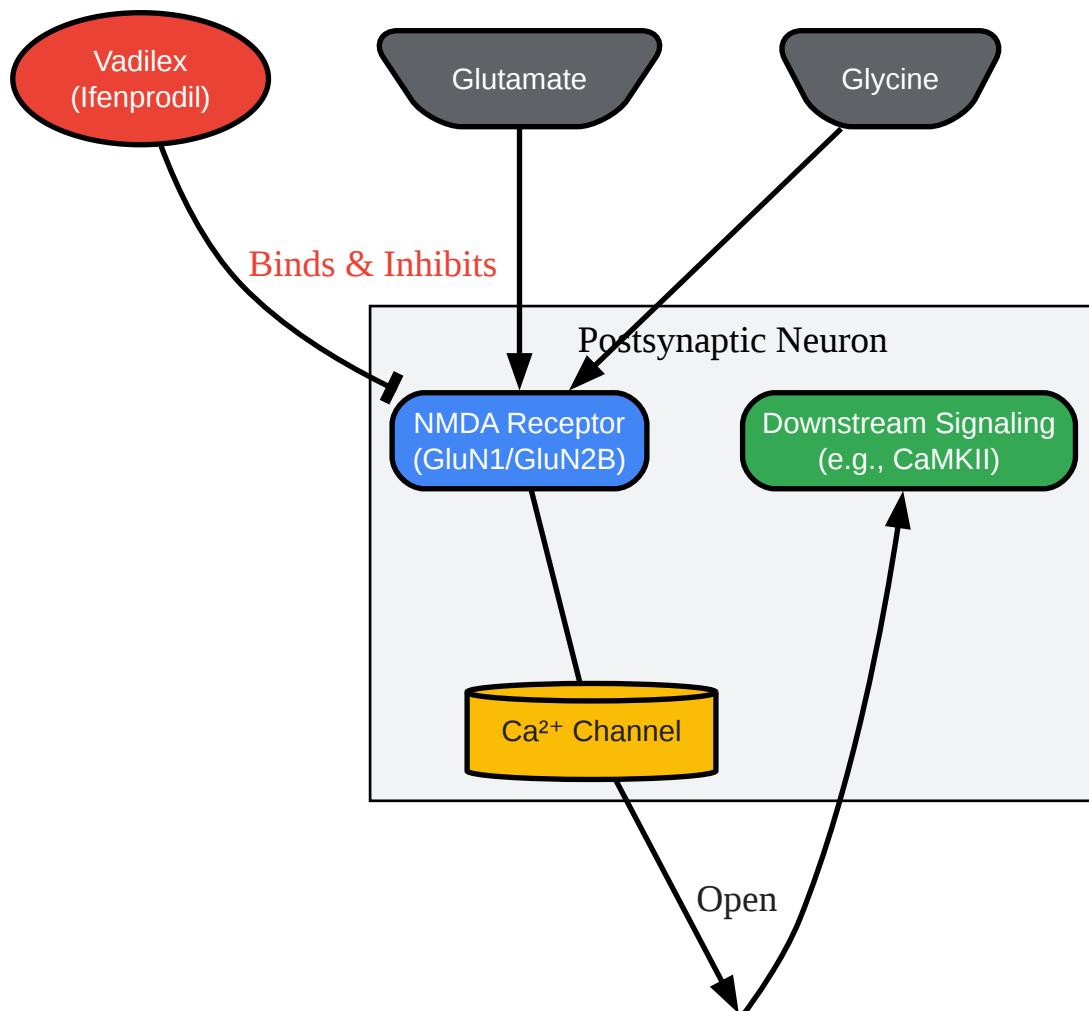
Table 2: Physicochemical Properties of Synthesized Vadilex

Property	Result
Appearance	White crystalline powder
Melting Point	148-150 °C
¹ H NMR	Conforms to structure
Mass Spectrometry (m/z)	[M+H] ⁺ calculated for C ₂₁ H ₂₇ NO ₂ : 326.21; found: 326.22
Solubility	Soluble in water, ethanol

Visualizations

Experimental Workflow Diagram





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- 2. Ifenprodil - Wikipedia [en.wikipedia.org]
- 3. Ifenprodil | C21H27NO2 | CID 3689 - PubChem [pubchem.ncbi.nlm.nih.gov]

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